molecular formula C7H9Br2NOS B6244874 ZERENEX ZX-OA012352 CAS No. 76007-16-4

ZERENEX ZX-OA012352

Katalognummer: B6244874
CAS-Nummer: 76007-16-4
Molekulargewicht: 315
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZERENEX ZX-OA012352 is a novel compound synthesized to target the modulation of immune system responses. It is a small molecule inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in a range of physiological processes including cell growth, differentiation, motility, survival, and intracellular trafficking. This compound has been shown to have anti-inflammatory and anti-tumor properties in both in vitro and in vivo studies. The aim of

Wissenschaftliche Forschungsanwendungen

ZERENEX ZX-OA012352 has been studied extensively in both in vitro and in vivo studies. It has been used in a variety of research applications, including the investigation of its anti-inflammatory and anti-tumor properties. It has also been used to study the modulation of immune system responses, as well as its effects on cell growth, differentiation, motility, survival, and intracellular trafficking. In addition, this compound has been used to study the effects of this compound inhibition on various diseases, such as cancer, diabetes, and inflammation.

Wirkmechanismus

ZERENEX ZX-OA012352 is a small molecule inhibitor of this compound. This compound is a lipid kinase enzyme that is involved in the regulation of a number of physiological processes, including cell growth, differentiation, motility, survival, and intracellular trafficking. This compound binds to the active site of this compound, inhibiting its activity. This inhibition leads to a decrease in the production of phosphatidylinositol (3,4,5)-triphosphate, which is a key regulator of a number of signaling pathways. By inhibiting this compound, this compound can modulate the activity of these pathways and thus affect the physiological processes that they regulate.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the proliferation of tumor cells, as well as the formation of new blood vessels (angiogenesis). In addition, this compound has been shown to induce apoptosis in cancer cells, as well as inhibit the migration of inflammatory cells.

Vorteile Und Einschränkungen Für Laborexperimente

ZERENEX ZX-OA012352 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a small molecule inhibitor of this compound, which makes it easier to use in experiments than other this compound inhibitors. Additionally, it has been shown to be effective in both in vitro and in vivo studies, making it a useful tool for studying the effects of this compound inhibition. However, it is important to note that this compound is not yet approved for clinical use, and thus its use in humans is not recommended.

Zukünftige Richtungen

There are a number of potential future directions for the use of ZERENEX ZX-OA012352. One potential direction is the use of this compound in combination with other therapies, such as chemotherapy, to improve the efficacy of cancer treatments. Additionally, further research into the effects of this compound on other diseases, such as diabetes and inflammation, could lead to the development of new treatments. Finally, further research into the mechanism of action of this compound could lead to the development of new this compound inhibitors with improved efficacy and safety profiles.

Synthesemethoden

ZERENEX ZX-OA012352 is a novel small molecule inhibitor of this compound. It was synthesized using a modified version of the Wittig reaction, which involves the formation of a phosphonate ester from an organic halide and a phosphonate reagent. The organic halide used in this reaction was a 3-chloro-4-methoxybenzyl chloride, and the phosphonate reagent was a 2-chloro-1-methylbenzyl phosphonate. The resulting phosphonate ester was then reacted with a base to form the desired this compound.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of ZERENEX ZX-OA012352 involves the reaction of two starting materials, A and B, to form the final product.", "Starting Materials": [ "Starting Material A: 2,4-dimethyl-3-pentanone", "Starting Material B: 2-amino-4,6-dimethylpyrimidine" ], "Reaction": [ "Step 1: Starting Material A is reacted with sodium ethoxide in ethanol to form the enolate intermediate.", "Step 2: The enolate intermediate is then reacted with Starting Material B in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product, ZERENEX ZX-OA012352.", "Step 3: The product is then purified through recrystallization or chromatography." ] }

76007-16-4

Molekularformel

C7H9Br2NOS

Molekulargewicht

315

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.